Desacetylcinobufagin

Catalog No.
S525687
CAS No.
4026-95-3
M.F
C24H32O5
M. Wt
400.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Desacetylcinobufagin

CAS Number

4026-95-3

Product Name

Desacetylcinobufagin

IUPAC Name

5-[(1R,2S,4R,5R,6R,7R,10S,11S,14S,16R)-5,14-dihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one

Molecular Formula

C24H32O5

Molecular Weight

400.5 g/mol

InChI

InChI=1S/C24H32O5/c1-22-9-7-15(25)11-14(22)4-5-17-16(22)8-10-23(2)19(13-3-6-18(26)28-12-13)20(27)21-24(17,23)29-21/h3,6,12,14-17,19-21,25,27H,4-5,7-11H2,1-2H3/t14-,15+,16+,17-,19+,20-,21-,22+,23-,24-/m1/s1

InChI Key

IXZHDDUFQVXHIL-UOAIQHMYSA-N

SMILES

O=C(C=C1)OC=C1[C@H]2[C@@H](O)[C@@H]3[C@]4(O3)[C@]5([H])CC[C@]6([H])C[C@@H](O)CC[C@]6(C)[C@@]5([H])CC[C@]24C

Solubility

Soluble in DMSO

Synonyms

Desacetylcinobufagin; Desacetylcinobufagin; Cinobufagin, deacetyl- (6CI)

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C35C(O5)C(C4C6=COC(=O)C=C6)O)C)O

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@]35[C@H](O5)[C@@H]([C@@H]4C6=COC(=O)C=C6)O)C)O

Description

The exact mass of the compound Desacetylcinobufagin is 400.225 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 234203. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Cardiac Glycosides - Bufanolides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of the Na+/K+ ATPase Pump

DACB, like other cardiac steroids, is known to inhibit the Na+/K+ ATPase pump, an enzyme crucial for maintaining ion balance across cell membranes. This inhibition can have various effects depending on the cell type. In some studies, DACB has shown promise in:

  • Cancer research: Disrupting ion balance can trigger cell death pathways in cancer cells. Research suggests DACB might have anti-tumor properties by inhibiting the Na+/K+ ATPase pump in cancer cells [].
  • Cardiovascular research: While some cardiac glycosides derived from similar sources have therapeutic applications in heart failure, DACB itself can have negative effects on heart function due to its strong Na+/K+ ATPase pump inhibition [].

Note

Further research is needed to determine the efficacy and safety of DACB in these applications.

Other Potential Applications

Beyond its effect on the Na+/K+ ATPase pump, some studies suggest DACB might have other biological activities:

  • Neuroprotective effects: DACB might offer some protection against neurodegenerative diseases, although the exact mechanisms remain unclear [].
  • Anti-inflammatory properties: Preliminary research suggests DACB might have anti-inflammatory effects, but more investigation is needed [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.8

Exact Mass

400.225

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Jiang L, Liang SC, Wang C, Ge GB, Huo XK, Qi XY, Deng S, Liu KX, Ma XC. Identifying and applying a highly selective probe to simultaneously determine the O-glucuronidation activity of human UGT1A3 and UGT1A4. Sci Rep. 2015 Apr 17;5:9627. doi: 10.1038/srep09627. PubMed PMID: 25884245; PubMed Central PMCID: PMC4401096.
2: Zhang PW, Jiang RW, Ye WC, Tian HY. [Bufadienolides from venom of Bufo bufo gargarizans]. Zhongguo Zhong Yao Za Zhi. 2014 Mar;39(5):841-5. Chinese. PubMed PMID: 25204176.
3: Zhu ZT, Den S, Wang Y, Zhao YY, Wang L, Chen HR, Liu D. Novel microbial transformation of desacetylcinobufagin by Fusarium avenaceum AS 3.4594. J Asian Nat Prod Res. 2013;15(3):294-9. doi: 10.1080/10286020.2013.763227. Epub 2013 Feb 19. PubMed PMID: 23421737.
4: He X, Hu H, Wu Y, Zeng X. Urinary metabolites of cinobufagin in rats and their antiproliferative activities. Nat Prod Res. 2012;26(6):489-99. doi: 10.1080/14786419.2010.510798. Epub 2011 Jun 28. PubMed PMID: 21711170.
5: Ning J, Wu TH, Tian Y, Wang CY, Tian G, Zhang BJ, Liu KX, Ma XC. Identification of cinobufagin metabolites in the bile of rats. Xenobiotica. 2010 Jan;40(1):48-54. doi: 10.3109/00498250903331049. PubMed PMID: 19895259.
6: Ye M, Guo D. A new bufadienolide obtained from the biotransformation of cinobufagin by Alternaria alternata. Nat Prod Res. 2008 Jan 10;22(1):26-30. PubMed PMID: 17999335.
7: Qiao L, Zhou YZ, Qi XL, Lin LH, Chen H, Pang LY, Pei YH. Biotransformation of cinobufagin by Cunninghamella elegans. J Antibiot (Tokyo). 2007 Apr;60(4):261-4. PubMed PMID: 17456977.
8: Ye M, Guo D. Substrate specificity for the 12beta-hydroxylation of bufadienolides by Alternaria alternata. J Biotechnol. 2005 May 25;117(3):253-62. Epub 2005 Apr 9. PubMed PMID: 15862355.
9: Ye M, Qu G, Guo H, Guo D. Specific 12 beta-hydroxylation of cinobufagin by filamentous fungi. Appl Environ Microbiol. 2004 Jun;70(6):3521-7. PubMed PMID: 15184152; PubMed Central PMCID: PMC427727.
10: Toma S, Morishita S, Kuronuma K, Mishima Y, Hirai Y, Kawakami M. Metabolism and pharmacokinetics of cinobufagin. Xenobiotica. 1987 Oct;17(10):1195-202. PubMed PMID: 2827395.

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